Superior Lipophilicity (XLogP3-AA) of 5,7-Dichloro-2-methylthieno[3,2-B]pyridine Versus 5,7-Dichlorothieno[3,2-b]pyridine
5,7-Dichloro-2-methylthieno[3,2-B]pyridine exhibits a higher computed XLogP3-AA (3.9) compared to the non-methylated analog 5,7-dichlorothieno[3,2-b]pyridine (3.5) [1][2]. This 0.4 log unit increase in lipophilicity enhances predicted membrane permeability and may improve oral bioavailability in drug candidates derived from this scaffold.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 5,7-Dichlorothieno[3,2-b]pyridine (XLogP3-AA: 3.5) |
| Quantified Difference | ΔXLogP3-AA = +0.4 |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2021.05.07 and 2025.04.14) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical factor in oral drug design, justifying selection of the 2-methyl derivative over the non-methylated analog for lead optimization.
- [1] PubChem. (2026). 5,7-Dichloro-2-methylthieno[3,2-B]pyridine (CID 72210865). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/952435-04-0 View Source
- [2] PubChem. (2026). 5,7-Dichlorothieno[3,2-b]pyridine (CID 12628602). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12628602 View Source
